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Compound of Interest

Compound Name: (+)-Bakuchiol

Cat. No.: B1667714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Bakuchiol, a meroterpenoid phenol isolated primarily from the seeds of Psoralea

corylifolia, has garnered significant attention in the scientific community for its diverse

pharmacological activities, most notably its functional similarity to retinol without the associated

adverse effects. This technical guide provides an in-depth exploration of the chemical structure

and stereochemistry of (+)-Bakuchiol, offering a critical resource for researchers engaged in

natural product chemistry, dermatology, and drug discovery.

Chemical Structure and Absolute Stereochemistry
(+)-Bakuchiol is characterized by a para-substituted phenol ring linked to a C10 terpenoid side

chain. The molecule possesses a single chiral center, a quaternary carbon, which dictates its

biological activity.

Systematic Name: 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol[1]

Molecular Formula: C₁₈H₂₄O[1]

Molecular Weight: 256.38 g/mol

The absolute configuration of the chiral center at C3 has been determined to be S, leading to

the dextrorotatory enantiomer, hence designated as (+)-Bakuchiol.[2][3] This specific
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stereoisomer is the naturally occurring and biologically active form. The construction of this all-

carbon quaternary stereocenter presents a significant challenge in the total synthesis of

Bakuchiol.[2]

Table 1: Physicochemical Properties of (+)-Bakuchiol

Property Value Reference

Molecular Formula C₁₈H₂₄O [1]

Molecular Weight 256.38 g/mol

IUPAC Name
4-[(1E,3S)-3-ethenyl-3,7-

dimethylocta-1,6-dienyl]phenol
[1]

Absolute Configuration S [2][3]

Appearance Pale yellow viscous oil [2]

Spectroscopic Data for Structural Elucidation
The structural confirmation of (+)-Bakuchiol relies heavily on spectroscopic techniques,

particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen

framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Bakuchiol (in CDCl₃)
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Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

1 - 130.8

2, 6 7.18 (d, J=8.5 Hz) 127.4

3, 5 6.74 (d, J=8.5 Hz) 115.1

4 - 154.1

7 6.29 (d, J=16.2 Hz) 132.8

8 6.10 (d, J=16.2 Hz) 127.9

9 - 42.1

10 5.89 (dd, J=17.4, 10.7 Hz) 145.4

11 5.06 (dd, J=17.4, 1.0 Hz) 112.0

11' 5.02 (dd, J=10.7, 1.0 Hz)

12 1.99-2.06 (m) 40.5

13 1.55-1.65 (m) 23.3

14 5.11 (t, J=7.1 Hz) 124.7

15 - 131.5

16 1.68 (s) 25.7

17 1.59 (s) 17.7

18 1.29 (s) 23.4

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the

solvent and instrument frequency.

Experimental Protocols
Isolation and Purification of (+)-Bakuchiol from Psoralea
corylifolia Seeds
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A common method for the extraction and purification of (+)-Bakuchiol involves the following

steps:

Extraction:

Powdered seeds of Psoralea corylifolia are subjected to extraction with a non-polar

solvent such as petroleum ether or hexane.

Various techniques can be employed, including maceration, Soxhlet extraction, or

ultrasound-assisted extraction, with the latter often providing higher yields in a shorter

time.

Purification:

The crude extract is concentrated under reduced pressure.

The concentrated extract is then subjected to column chromatography on silica gel.

A gradient elution system, typically starting with hexane and gradually increasing the

polarity with ethyl acetate, is used to separate the different components.

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Fractions containing pure Bakuchiol are combined and the solvent is evaporated to yield

the final product.

NMR Analysis of (+)-Bakuchiol
A detailed protocol for acquiring and processing NMR data for structural confirmation is as

follows:

Sample Preparation:

Dissolve approximately 5-10 mg of purified (+)-Bakuchiol in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, acquire a standard one-dimensional spectrum.

For ¹³C NMR, acquire a proton-decoupled spectrum.

To aid in signal assignment, two-dimensional NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Processing and Analysis:

Process the acquired spectra using appropriate NMR software (e.g., MestReNova,

TopSpin).

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the 2D NMR spectra to establish connectivity between protons and carbons,

confirming the overall structure and assigning the chemical shifts as detailed in Table 2.

Signaling Pathways and Biological Activity
The stereochemistry of (+)-Bakuchiol is critical for its biological functions, which are mediated

through various signaling pathways.

Retinol-Like Activity
(+)-Bakuchiol, despite having no structural resemblance to retinoids, exhibits a similar gene

expression profile, particularly in genes related to collagen synthesis and extracellular matrix

maintenance. This retinol-like functionality is believed to be responsible for its anti-aging

properties.
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Retinol-like signaling cascade of (+)-Bakuchiol.

Anti-Inflammatory Activity via p38 MAPK/ERK Pathway
(+)-Bakuchiol has demonstrated potent anti-inflammatory effects by modulating the p38

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK)

signaling pathways. By inhibiting the phosphorylation of p38 and ERK, Bakuchiol can suppress

the production of pro-inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1667714?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017251/
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08771a
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08771a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08771a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08771a
https://www.benchchem.com/product/b1667714#chemical-structure-and-stereochemistry-of-bakuchiol
https://www.benchchem.com/product/b1667714#chemical-structure-and-stereochemistry-of-bakuchiol
https://www.benchchem.com/product/b1667714#chemical-structure-and-stereochemistry-of-bakuchiol
https://www.benchchem.com/product/b1667714#chemical-structure-and-stereochemistry-of-bakuchiol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667714?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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